molecular formula C5H13NO3S B13559352 (2R)-1-methoxy-N-methylpropane-2-sulfonamide

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

Cat. No.: B13559352
M. Wt: 167.23 g/mol
InChI Key: YGYNIAOIIOVIMP-RXMQYKEDSA-N
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Description

(2R)-1-methoxy-N-methylpropane-2-sulfonamide is a chiral sulfonamide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide typically involves the reaction of (2R)-1-methoxypropane-2-amine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methoxy-N-methylpropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2R)-1-methoxy-N-methylpropane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-methoxypropane-2-amine: A precursor in the synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide.

    N-methylpropane-2-sulfonamide: A similar sulfonamide compound without the methoxy group.

    (2R)-1-methoxy-N-methylbutane-2-sulfonamide: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

This compound is unique due to its specific chiral center and the presence of both methoxy and sulfonamide functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m1/s1

InChI Key

YGYNIAOIIOVIMP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](COC)S(=O)(=O)NC

Canonical SMILES

CC(COC)S(=O)(=O)NC

Origin of Product

United States

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